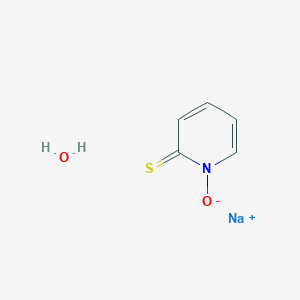

Pyrithione sodium monohydrate

Description

BenchChem offers high-quality Pyrithione sodium monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrithione sodium monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-oxidopyridine-2-thione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTXFRFROPVGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] |

Source

|

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] |

Source

|

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-78-3, 3811-73-2 |

Source

|

| Record name | Pyrithione sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular mechanism of action of pyrithione sodium monohydrate

Topic: Molecular Mechanism of Action of Pyrithione Sodium Monohydrate Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

From Soluble Delivery to Intracellular Metal Dyshomeostasis

Executive Summary

Pyrithione Sodium Monohydrate (NaPT) serves as a highly soluble, ionic delivery vehicle for the bioactive pyrithione anion. Unlike its coordination complex counterpart, Zinc Pyrithione (ZPT), NaPT exists in a dissociated state in aqueous solution. Its pharmacological efficacy is not intrinsic to the sodium salt itself but is derived from the pyrithione anion’s capacity to act as a broad-spectrum ionophore .

Upon dissociation, the pyrithione ligand undergoes in situ transchelation with environmental transition metals (primarily Copper and Zinc). The core mechanism of action (MoA) is a "Trojan Horse" strategy: the lipophilic metal-pyrithione complex permeates cellular membranes, facilitating an unregulated influx of metal ions or collapsing transmembrane ion gradients. This results in mitochondrial depolarization, iron-sulfur (Fe-S) cluster destabilization, and ATP depletion , leading to cell death.

Chemical Identity & Physicochemical Behavior

To understand the mechanism, one must first define the active species. NaPT is a salt, not the final effector complex.

-

Compound: Pyrithione Sodium Monohydrate

-

IUPAC: Sodium; 1-oxidopyridine-2-thione; hydrate[1]

-

Solubility Profile: High water solubility (>50%), contrasting with the insoluble ZPT (<15 ppm).

-

Dissociation Equilibrium:

The Critical Transformation:

The biological activity depends on the local metal environment. The anionic pyrithione (

Scientist's Insight: When designing assays for NaPT, you are effectively testing the bioactivity of the ligand in the presence of the medium's background metals. Always control for metal concentration in your media; a metal-deficient medium may artificially lower the apparent potency of NaPT.

Core Mechanism: The Ionophore Hypothesis

The mechanism is distinct between fungal (eukaryotic) and bacterial (prokaryotic) targets, though the ionophoric principle remains constant.

The "Trojan Horse" Mechanism (Fungal/Yeast Model)

In Malassezia and Saccharomyces, the primary driver of toxicity is Copper (Cu) influx , not Zinc.

-

Ligand Exchange: Extracellular

strips -

Passive Diffusion:

is highly lipophilic and bypasses tightly regulated copper transporters (e.g., Ctr1), diffusing directly across the plasma membrane. -

Intracellular Release: Once inside, the complex may dissociate or interact directly with intracellular targets.[1]

-

Fe-S Cluster Attack: Excess intracellular copper targets Iron-Sulfur (Fe-S) proteins (e.g., aconitase, succinate dehydrogenase).[1] Copper displaces the iron in these clusters.[1]

-

Metabolic Collapse: The inactivation of Fe-S proteins halts the TCA cycle and amino acid biosynthesis.[1]

Membrane Depolarization (Bacterial/General Model)

In bacteria and mitochondria, pyrithione acts as a non-specific antiporter, collapsing the Proton Motive Force (PMF).

-

The Cycle: The neutral

complex enters the membrane. It releases a metal ion inside and may pick up a proton or another ion to exit, or simply cycle metals until equilibrium is lost.[1] -

Consequence: Loss of

(membrane potential) prevents ATP synthesis by

Visualization of the Signaling Pathway

Caption: Figure 1: The "Trojan Horse" mechanism where Pyrithione facilitates lethal Copper influx, destabilizing Fe-S clusters and mitochondria.

Mammalian Toxicity: The Neurotoxic Specificity

While NaPT is safe in rinse-off applications, systemic exposure reveals a specific neurotoxicity not seen with ZPT (due to ZPT's low absorption).

-

Mechanism: Pyrithione facilitates Calcium (

) influx into nerve terminals.[1][3] -

Effect: Elevated intracellular

activates calpains or destabilizes microtubules, leading to distal axonopathy and hind-limb paralysis in rodent models. -

Relevance: This highlights the promiscuity of the pyrithione ionophore—it will transport the most abundant/high-affinity metal available in the local context.

Experimental Protocols

These protocols are designed to validate the specific MoA steps described above.

Protocol A: Verification of Ionophoric Activity (Intracellular Metal Accumulation)

Objective: To prove NaPT causes metal influx rather than acting via surface receptor binding.[1]

| Parameter | Specification |

| Cell Line | Saccharomyces cerevisiae (Wild Type vs. ctr1Δ mutant) |

| Reagent | NaPT (98%+ purity), |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Workflow:

-

Preparation: Culture yeast in Low-Metal Media (LMM) to exponential phase (

). -

Treatment:

-

Incubation: Incubate for 1 hour at 30°C.

-

Quench & Wash: Centrifuge cells (3,000 x g, 5 min). Wash 2x with ice-cold PBS + 1mM EDTA (to remove surface-bound metals).[1]

-

Digestion: Digest pellets in 70% Nitric Acid (

, 2 hours). -

Analysis: Analyze via ICP-MS for

and -

Validation Criteria: Group 4 must show >5-fold increase in intracellular Cu compared to Group 2. If Group 2 and 4 are equal, NaPT is not acting as an ionophore.[1]

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: To quantify the collapse of PMF as a downstream effect of NaPT.

Workflow:

-

Staining: Use DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) for yeast/bacteria or JC-1 for mammalian cells.[1]

-

Note: DiOC6 accumulates in active mitochondria; loss of fluorescence indicates depolarization.[1]

-

-

Dosing: Treat cells with NaPT (

) for 30 minutes. -

Flow Cytometry:

-

Data Interpretation: A left-shift in the fluorescence histogram indicates depolarization.[1]

-

Visual Logic:

Caption: Figure 2: Flow Cytometry workflow for assessing mitochondrial depolarization induced by NaPT.

References

-

Reeder, N. L., et al. (2011). "Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins."[1] Antimicrobial Agents and Chemotherapy, 55(12), 5753-5760.[1]

-

Chandler, C. J., & Segel, I. H. (1978). "Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis." Antimicrobial Agents and Chemotherapy, 14(1), 60-68.[1]

-

Yasokawa, D., et al. (2010). "Transcriptional profiling of the antifungal action of zinc pyrithione on Saccharomyces cerevisiae." Journal of Bioscience and Bioengineering, 109(5), 479-486.

-

Ermolayeva, E., & Sanders, D. (1995). "Mechanism of pyrithione-induced membrane depolarization in Neurospora crassa."[1] Applied and Environmental Microbiology, 61(9), 3385-3390.

-

Knox, R. J., et al. (2008). "Comparative effects of sodium pyrithione evoked intracellular calcium elevation in rodent and primate ventral horn motor neurons."[2] Biochemical and Biophysical Research Communications, 366(1), 48-53.

Sources

Physicochemical Properties of Sodium Pyrithione: Monohydrate vs. Anhydrous

This guide provides an in-depth technical analysis of Sodium Pyrithione (NaPT) in its anhydrous and monohydrate forms.[1][2] It is designed for pharmaceutical scientists and process engineers, focusing on the critical physicochemical distinctions that drive formulation stability, processing, and bioavailability.[1]

Technical Guide for Pharmaceutical & Industrial Applications

Executive Summary & Chemical Identity

Sodium Pyrithione (NaPT) exists as a coordination complex capable of crystallizing in both anhydrous and hydrated forms. While often supplied as a 40% aqueous solution for industrial applications, the solid-state isolation of specific polymorphs is critical for drug development (e.g., dermatological powders) to ensure dosage uniformity and stability.[1]

The core distinction lies in the crystal lattice stability: the Monohydrate incorporates a water molecule into the lattice, stabilizing the structure against ambient humidity, whereas the Anhydrous form is thermodynamically metastable and highly hygroscopic.

Chemical Identification

| Feature | Anhydrous Sodium Pyrithione | Sodium Pyrithione Monohydrate |

| CAS Number | 3811-73-2 (General/Anhydrous) | 15922-78-8 (Specific Tautomer/Hydrate*) |

| Molecular Formula | C₅H₄NNaOS | C₅H₄NNaOS[1][2][3][4][5][6] · H₂O |

| Molecular Weight | 149.15 g/mol | 167.17 g/mol |

| Appearance | Off-white to yellow hygroscopic powder | Off-white crystalline powder |

| Tautomer Dominance | Thiolate form (2-mercaptopyridine N-oxide) | Thione form (1-hydroxy-2(1H)-pyridinethione) |

*Note: CAS 15922-78-8 is often associated with the specific thione tautomer salt structure found in the crystal lattice of the hydrate.[1][2]

Physicochemical Property Comparison

The following data synthesizes experimental values and solid-state principles for comparative analysis.

| Property | Anhydrous Form | Monohydrate Form | Implication for Development |

| Water Content (Theoretical) | 0.0% | ~10.8% | Anhydrous: Requires controlled humidity suites (<40% RH).[1][2] Monohydrate: Stable at ambient RH. |

| Hygroscopicity | High (Deliquescent) | Low to Moderate | Anhydrous poses caking risks during hopper feeding/tableting.[1] |

| Solubility (Water, 25°C) | >53% w/w (Very High) | >50% w/w (High) | Both are highly soluble; Anhydrous may exhibit faster intrinsic dissolution rates due to higher free energy.[1][2] |

| Thermal Stability | Decomp ~250°C | Dehydration onset ~60-100°C; Decomp ~250°C | Monohydrate requires careful drying parameters (avoid >50°C under vacuum) to prevent lattice collapse.[1][2] |

| Photostability | Unstable (UV Sensitive) | Unstable (UV Sensitive) | Both forms degrade to disulfides (Dipyrithione) upon light exposure.[1][2] |

Solid-State Characterization & Thermodynamics[1][2][3]

Thermal Analysis (TGA/DSC)

Differentiating the forms requires simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

-

Monohydrate Profile:

-

TGA: Stepwise weight loss of ~10.8% typically initiating between 60°C and 100°C , corresponding to the loss of lattice water.

-

DSC: A broad endotherm (dehydration) followed by a sharp melting endotherm (if the anhydrous phase recrystallizes) or immediate exothermic decomposition at ~250°C.

-

-

Anhydrous Profile:

Hygroscopicity & Phase Transformation

The anhydrous form is a "metastable" phase in humid environments. Upon exposure to RH > 45-50%, the anhydrous lattice will spontaneously sorb atmospheric moisture to transition into the lower-energy monohydrate state.[1][2]

Mechanism of Transformation:

-

Adsorption: Water molecules adsorb onto the anhydrous crystal surface.[1]

-

Absorption/Lattice Expansion: Water diffuses into the crystal lattice, forming H-bonds with the N-oxide oxygen and the sodium ion.[1]

-

Recrystallization: The lattice rearranges into the monoclinic or triclinic hydrate structure.[1]

Figure 1: Thermodynamic phase transition between Anhydrous and Monohydrate forms.[1][2]

Experimental Protocols

Protocol A: Differentiation via Karl Fischer & TGA

Objective: To definitively identify the solid form of an unknown NaPT sample.

-

Sample Prep: Handle samples in a glove box (RH < 10%) to prevent moisture uptake by anhydrous samples.[1]

-

Karl Fischer (KF) Titration:

-

TGA Confirmation:

Protocol B: Photostability Assessment

Sodium pyrithione is highly photosensitive, degrading into 2,2'-dithiobis(pyridine-N-oxide) (Dipyrithione).[1][2] This reaction is irreversible and results in a loss of antimicrobial efficacy.

-

Preparation: Prepare 1% w/v solutions of NaPT (Anhydrous and Hydrate) in pH 7 phosphate buffer.

-

Exposure: Place in a photostability chamber (ICH Q1B option 2) for 24 hours.

-

HPLC Analysis:

Figure 2: Photochemical degradation pathway of Sodium Pyrithione.[1][2]

Handling & Processing Implications

Flowability and Caking

-

Anhydrous: Due to its tendency to absorb moisture, the anhydrous powder surfaces become "sticky" as microscopic liquid bridges form between particles. This leads to rat-holing in hoppers and poor content uniformity in dry blends.[1][2]

-

Monohydrate: The crystal lattice is already satisfied with water.[1] This form typically exhibits superior flow properties (Carr Index < 15) and is resistant to caking under standard warehouse conditions.[1]

Formulation Strategy

-

For Aqueous Solutions (Shampoos/Paints): The distinction is less critical as the salt will dissolve.[1] However, the Monohydrate is preferred for weighing accuracy, as its water content is stoichiometric and constant, whereas the Anhydrous form may have variable water content depending on the day's humidity.

-

For Dry Powders/Tablets: The Monohydrate is strictly recommended to prevent tablet expansion or cracking caused by post-compression hydration of the anhydrous form.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23685289, Pyrithione Sodium. Retrieved from [Link][1][2]

-

Ataman Chemicals. Sodium Pyrithione Technical Data Sheet & Stability Profile. Retrieved from [Link]

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. Sodium (2-pyridylthio)-N-oxide | C5H4NNaOS | CID 19658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3811-73-2: Sodium pyrithione | CymitQuimica [cymitquimica.com]

- 5. Sodium pyrithione [sorachim.com]

- 6. irochemical.com [irochemical.com]

- 7. Pyrithione Sodium | 15922-78-8 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrithione Sodium Monohydrate Crystals

Introduction

Pyrithione Sodium, the sodium salt of pyrithione, is a well-established antimicrobial agent with broad applications, notably in anti-dandruff shampoos and as an industrial biocide.[1] In the pharmaceutical and specialty chemical sectors, the precise control of the solid-state form of an active ingredient is paramount. The crystalline form of a substance dictates critical physicochemical properties, including solubility, dissolution rate, hygroscopicity, and ultimately, its stability and bioavailability.[2] For Pyrithione Sodium, which can exist as a hydrate, understanding the stability of its monohydrate crystal form is essential for ensuring product quality, defining storage conditions, and maintaining efficacy throughout its lifecycle.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of pyrithione sodium monohydrate. We will move beyond rote procedural descriptions to explore the underlying principles and the causal logic behind experimental design, empowering scientists to conduct robust, self-validating stability assessments.

Chapter 1: The Foundation of Solid-State Stability

The concept of thermodynamic stability revolves around Gibbs free energy (G). In any system of solid forms (polymorphs, hydrates, solvates) at a given temperature and pressure, the form with the lowest free energy is the most stable.[3] Other forms, termed "metastable," possess higher free energy and have a thermodynamic driving force to convert to the stable form over time.

For a hydrated system like pyrithione sodium monohydrate, stability is not a fixed property but exists as a function of temperature and water activity (or relative humidity, RH). The monohydrate may be the most stable form under ambient humidity, but could potentially convert to an anhydrous form at low RH or a different hydrate at high RH.[4] These relationships can be classified as:

-

Enantiotropic: A reversible transition where one form is more stable below a certain transition temperature/humidity, and the other is more stable above it.

-

Monotropic: An irreversible transition where one form is always more stable than the other, regardless of temperature (below the melting point).

The primary goal of a stability investigation is to map these relationships to define the conditions under which the desired monohydrate form will remain physically unchanged.

Chapter 2: Core Physicochemical Characterization

Before assessing thermodynamic stability, a baseline "fingerprint" of the pyrithione sodium monohydrate crystal must be established. This involves a suite of analytical techniques that provide structural and thermal information.

-

Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form.[5][6] The unique pattern of diffraction peaks serves as a structural fingerprint for the monohydrate.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] For a hydrate, TGA is crucial for quantifying the water content. The mass loss upon heating should correspond to the stoichiometric amount of water in the monohydrate crystal lattice.[8][9]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a thermal transition.[7] For the monohydrate, a typical DSC thermogram will show a broad endotherm corresponding to dehydration, followed by a sharp endotherm at the melting point of the resulting anhydrous form.[10]

-

Spectroscopy (FTIR/Raman): Vibrational spectroscopy provides information on the molecular bonding environments, which can differ between hydrated and anhydrous forms, offering a complementary identification method.[11]

Table 1: Representative Physicochemical Properties of Pyrithione Sodium

| Property | Value / Description | Source(s) |

| Molecular Formula | C₅H₄NNaOS | [1] |

| Molecular Weight | 149.15 g/mol | [12] |

| Appearance | White to yellowish crystalline powder | [1][12] |

| Hygroscopicity | Hygroscopic, photosensitive | |

| Water Solubility | 54.7 g/100 mL | [13] |

| Stability | Decomposes at 250°C. Unstable in acidic conditions and with strong oxidizing/reducing agents. |

Chapter 3: Experimental Protocols for Thermodynamic Stability Assessment

Determining the thermodynamic stability landscape requires a series of carefully designed experiments that probe the behavior of the monohydrate under various conditions of temperature, humidity, and in the presence of solvents.

Protocol 3.1: Competitive Slurry Conversion Experiments

Core Objective: To definitively determine the most thermodynamically stable crystalline form in a specific solvent at a given temperature. The form with the lowest solubility is the most stable.

Causality and Rationale: This method leverages the principle that a metastable form, having higher free energy, also has higher solubility. In a saturated solution, the metastable form will dissolve and the more stable, less soluble form will precipitate out until the entire solid phase has converted to the stable form.[14] This provides an unambiguous endpoint.

Detailed Step-by-Step Methodology:

-

Preparation: Prepare a 1:1 (or other defined ratio) physical mixture of the pyrithione sodium monohydrate and its potential competing form (e.g., an anhydrous form).

-

Slurry Creation: Add the solid mixture to a selected solvent (e.g., isopropanol, acetonitrile, or a solvent mixture with controlled water activity) in a sealed vial to create a thick, stirrable slurry. The presence of excess solid of both forms is critical.

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25°C, 50°C). Allow the slurry to equilibrate for an extended period (typically 24-72 hours or longer, determined by preliminary kinetic studies).

-

Sampling: Periodically withdraw a small aliquot of the solid phase from the slurry.

-

Analysis: Immediately filter the solid to remove the solvent and analyze the solid form using PXRD.

-

Determination: The experiment is complete when consecutive samples show no further change in the relative peak intensities of the two forms in the PXRD pattern. The form that remains (or is enriched) at the end of the experiment is the most thermodynamically stable under those conditions.

Protocol 3.2: Dynamic Vapor Sorption (DVS)

Core Objective: To assess the stability of the monohydrate as a function of relative humidity (RH) at a constant temperature.[15][16]

Causality and Rationale: DVS is a gravimetric technique that measures the mass change of a sample as it adsorbs or desorbs water vapor in a controlled RH environment.[17] The resulting sorption/desorption isotherm reveals critical humidity points where phase transitions, such as dehydration to an anhydrous form or deliquescence, may occur.[18][19] This is crucial for defining safe handling and storage environments.[20]

Detailed Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of pyrithione sodium monohydrate (typically 5-15 mg) into the DVS instrument balance.

-

Initial Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) to establish a baseline dry weight. Note any mass loss, which may indicate the initial dehydration of the monohydrate.

-

Sorption Cycle: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates ( dm/dt reaches a predefined low value, e.g., 0.0005%/min) before proceeding to the next RH level.[17]

-

Desorption Cycle: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to assess the reversibility of the process.

-

Data Analysis: Plot the percentage change in mass versus RH. A sharp, vertical step in the isotherm indicates a phase transition (e.g., dehydration or re-hydration).[15] The stoichiometry of any new hydrate formed can be calculated from the percentage weight gain.[15] Hysteresis between the sorption and desorption curves can provide insights into the kinetics of the transformation.[16]

Workflow for Comprehensive Stability Assessment

The integration of multiple analytical techniques is essential for a complete understanding. The following workflow illustrates how these protocols interconnect to build a comprehensive stability profile.

Caption: Integrated workflow for assessing the thermodynamic stability of pyrithione sodium monohydrate.

Chapter 4: Interpreting the Stability Landscape

The data gathered from the experimental protocols are synthesized to construct a qualitative phase or stability map. This map delineates the temperature and humidity regions where the monohydrate is the most stable form.

Example Data Interpretation:

Let's consider a hypothetical scenario where pyrithione sodium monohydrate (Form M) is studied in relation to its anhydrous form (Form A).

-

Slurry Experiments: At 25°C, slurrying a 1:1 mixture of Form A and Form M in acetonitrile results in complete conversion to Form M. At 80°C, the same experiment results in complete conversion to Form A. This indicates an enantiotropic relationship with a transition temperature between 25°C and 80°C in that solvent system.

-

DVS Analysis: The DVS isotherm at 25°C shows that Form M is stable down to 15% RH. Below this critical humidity, it loses a stoichiometric amount of water to become Form A. Upon increasing humidity, Form A converts back to Form M above 30% RH.

-

Thermal Analysis: DSC/TGA shows Form M dehydrates starting around 90°C to form Form A, which then melts at 260°C.

Caption: Decision logic for defining storage conditions based on experimental stability data.

Conclusion

The thermodynamic stability of pyrithione sodium monohydrate is not an intrinsic constant but a dynamic property dependent on its environment. A systematic evaluation using a combination of PXRD, thermal analysis, dynamic vapor sorption, and competitive slurry experiments is essential to fully map its stability landscape. By understanding the causal relationships between experimental design and the data generated, researchers can confidently define the optimal conditions for manufacturing, formulation, and storage. This rigorous, science-based approach ensures that the desired crystalline form is maintained, guaranteeing the consistent quality, safety, and performance of the final product.

References

-

Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. (2015). AZoM. [Link]

-

Jelińska, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals. [Link]

-

Kishi, A., et al. (2018). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. Chemical and Pharmaceutical Bulletin. [Link]

-

Burnett, D., & Garcia, A. R. (2013). Investigation of Channel Hydrate Formation and Loss Using the DVS. Surface Measurement Systems. [Link]

-

Martín, M. J. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

-

Jelińska, A., et al. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]

-

Dynamic Vapor Sorption. METTLER TOLEDO. [Link]

-

Giron, D., et al. (2002). Solid State Characterizations of Pharmaceutical Hydrates. Journal of Thermal Analysis and Calorimetry. [Link]

-

Jelińska, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

-

The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. [Link]

-

THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. IEA SHC. [Link]

-

Hydrate Formation. proUmid. [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). Journal of Chemical Education. [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

-

Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. [Link]

-

SODIUM PYRITHIONE. Ataman Kimya. [Link]

-

Phase Change Slurries as Cold Storage Fluid with High Energy Density for Solar Cooling. ISES Conference Proceedings Database. [Link]

-

PYRITHIONE SODIUM. gsrs. [Link]

-

Pyrithione Sodium. PubChem. [Link]

-

SODIUM PYRITHIONE 40%. Ataman Kimya. [Link]

-

Bretti, C., et al. (2014). Some Thermodynamic Properties of Aqueous 2-Mercaptopyridine-N-Oxide (Pyrithione) Solutions. Journal of Solution Chemistry. [Link]

-

Thermodynamic Performance and Parametric Analysis of an Ice Slurry-Based Cold Energy Storage System. MDPI. [Link]

-

SODIUM PYRITHIONE. Ataman Kimya. [Link]

-

Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. MDPI. [Link]

-

Khadka, P., et al. (2014). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

-

Experimental Investigation of a Novel Process for the Generation of Ice Slurry Based on a Dispersible Two-Substance System. ResearchGate. [Link]

-

Sodium pyrithione. SIELC Technologies. [Link]

-

Development of slurry targets for high repetition-rate x-ray free electron laser experiments. (2022). Journal of Applied Physics. [Link]

-

Phase stability and polymorphism of a new naproxen salt. (2023). British Journal of Pharmacy. [Link]

-

Shagidullin, A., et al. (2021). Polymorphism and Phase-Transition Thermodynamic Properties of Phenazone (Antipyrine). MDPI. [Link]

Sources

- 1. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphism and Phase-Transition Thermodynamic Properties of Phenazone (Antipyrine) [mdpi.com]

- 4. akjournals.com [akjournals.com]

- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ami-instruments.com [ami-instruments.com]

- 10. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Pyrithione Sodium | 15922-78-8 | Benchchem [benchchem.com]

- 13. Sodium Pyrithione CAS#: 3811-73-2 [m.chemicalbook.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. azom.com [azom.com]

- 16. mt.com [mt.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 19. ardena.com [ardena.com]

- 20. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

Antimicrobial Spectrum and Mechanistic Profiling of Pyrithione Sodium against Gram-Negative Bacteria

The following technical guide details the antimicrobial spectrum, mechanism of action, and experimental profiling of Pyrithione Sodium (NaPT) against Gram-negative bacteria.

Executive Summary

Pyrithione Sodium (NaPT) is a broad-spectrum antimicrobial agent often overshadowed by its zinc complex (ZPT). While widely recognized for antifungal efficacy, its activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) presents a unique pharmacological profile governed by metal ionophoresis .

Unlike traditional biocides that rely solely on membrane disruption, NaPT functions as a lipophilic vehicle for transition metals. Its efficacy against Gram-negatives is frequently limited by the lipopolysaccharide (LPS) outer membrane barrier and active efflux systems. This guide provides a deep-dive analysis of the NaPT mechanism, quantitative spectrum data, and protocols for enhancing and validating its bactericidal activity in drug development pipelines.

Physicochemical & Mechanistic Foundation

The Core Mechanism: Ionophore-Driven Toxicity

The historical view of pyrithione as a simple membrane depolarizer has been superseded by the "Trojan Horse" metal ionophore model . NaPT itself is relatively inert; its cytotoxicity is activated upon coordination with transition metals, particularly Copper (Cu++) and Zinc (Zn++).

-

Ligand Exchange: In the extracellular environment, the pyrithione anion (PT-) dissociates from sodium and preferentially coordinates with available Cu++ ions (forming CuPT2) due to higher stability constants compared to Na+.

-

Lipophilic Transport: The resulting neutral complex (CuPT2) is highly lipophilic, allowing it to passively diffuse across the bacterial inner membrane, bypassing standard metal transport regulation.

-

Intracellular Release & Toxicity: Once inside the reducing environment of the cytosol, the complex may dissociate or undergo trans-chelation. The surge in intracellular copper targets Iron-Sulfur (Fe-S) clusters in essential dehydratase enzymes (e.g., dihydroxyacid dehydratase).

-

Metabolic Collapse: The destruction of Fe-S clusters inactivates the tricarboxylic acid (TCA) cycle and amino acid biosynthesis, leading to ATP depletion and cell death.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from extracellular coordination to intracellular metabolic collapse.

Figure 1: The "Trojan Horse" mechanism where Pyrithione acts as a copper ionophore, leading to Fe-S cluster destabilization.

The Gram-Negative Challenge

Gram-negative bacteria are intrinsically less susceptible to NaPT than Gram-positives (like S. aureus) due to two primary factors:

-

The Outer Membrane (OM) Barrier: The hydrophilic nature of the LPS layer repels lipophilic molecules. While NaPT is water-soluble, the active metal complexes (CuPT2, ZnPT2) are lipophilic. The OM acts as a sieve, slowing the entry of the active complex.

-

Efflux Pumps: Pseudomonas aeruginosa utilizes RND-family efflux pumps (e.g., MexAB-OprM) to actively extrude pyrithione and its metal complexes, necessitating higher concentrations for efficacy.

Antimicrobial Spectrum Analysis

The data below synthesizes Minimum Inhibitory Concentration (MIC) values derived from broth microdilution assays. Note the significant variance based on the presence of exogenous metals in the media.

Table 1: Comparative MIC Ranges of Pyrithione Sodium

| Organism | Strain Type | MIC Range (µg/mL) | MIC Range (µM) | Susceptibility Rating |

| Gram-Positive | ||||

| Staphylococcus aureus | ATCC 6538 | 0.5 – 2.0 | 3.3 – 13.4 | High |

| Staphylococcus epidermidis | Clinical Isolate | 0.25 – 1.0 | 1.6 – 6.7 | High |

| Gram-Negative | ||||

| Escherichia coli | ATCC 8739 | 2.0 – 8.0 | 13.4 – 53.6 | Moderate |

| Pseudomonas aeruginosa | ATCC 9027 | 16.0 – >64.0 | 107 – >429 | Low (Resistant) |

| Klebsiella pneumoniae | ATCC 4352 | 4.0 – 16.0 | 26.8 – 107 | Low-Moderate |

| Burkholderia cepacia | Industrial Isolate | 8.0 – 32.0 | 53.6 – 214 | Low |

Note: Efficacy against E. coli can be improved 5-10 fold by adding sub-inhibitory concentrations of Copper (II) sulfate (10-50 µM) to the media, confirming the metal-dependent MoA.

Enhancing Efficacy: Synergy Strategies

To utilize NaPT effectively against Gram-negatives, formulation strategies must overcome the Outer Membrane barrier.

Chelation Synergy (EDTA)

Ethylenediaminetetraacetic acid (EDTA) destabilizes the LPS layer by chelating divalent cations (Mg++, Ca++) that bridge LPS molecules.

-

Effect: Permeabilizes the outer membrane, allowing rapid influx of the lipophilic NaPT-Metal complex.

-

Data: Combination of NaPT + EDTA typically yields a Fractional Inhibitory Concentration Index (FICI) of < 0.5 (Synergy) against P. aeruginosa.

Metal Supplementation

While counter-intuitive for a "chelator," adding trace copper boosts NaPT lethality.

-

Mechanism: Saturates the pyrithione ligand to form the cytotoxic CuPT2 species immediately.

-

Risk: High copper levels can be toxic to mammalian cells; this strategy is best for industrial preservation or topical applications where host toxicity is managed.

Experimental Protocols

Protocol A: Metal-Dependent MIC Determination

Objective: To validate if the test compound (NaPT) is acting via metal ionophoresis.

Reagents:

-

Mueller-Hinton Broth (MHB) - Cation Adjusted.

-

NaPT Stock (10 mM in water).

-

CuSO4 Stock (1 mM).

-

Bathocuproine disulfonate (BCS) - Copper chelator (to create Cu-deficient condition).

Workflow:

-

Preparation: Prepare three parallel 96-well plates with MHB.

-

Plate A: MHB only (Standard).

-

Plate B: MHB + 50 µM CuSO4 (Metal Excess).

-

Plate C: MHB + 200 µM BCS (Metal Depleted).

-

-

Inoculation: Inoculate E. coli (approx. 5 x 10^5 CFU/mL) into all wells.

-

Dilution: Perform serial 2-fold dilutions of NaPT across the plates (Range: 0.1 µM to 100 µM).

-

Incubation: 18-24 hours at 37°C.

-

Analysis:

-

If MoA is ionophore-based: MIC(Plate B) << MIC(Plate A) << MIC(Plate C).

-

Interpretation: Toxicity increases with copper, decreases when copper is sequestered.

-

Protocol B: Intracellular Metal Accumulation (ICP-MS)

Objective: Quantify the influx of copper driven by NaPT.

Workflow Diagram:

Figure 2: Workflow for verifying intracellular metal accumulation using Inductively Coupled Plasma Mass Spectrometry.

Step-by-Step:

-

Culture: Grow E. coli to OD600 ~0.5.

-

Exposure: Treat cells with NaPT (sub-MIC, e.g., 1 µM) and CuSO4 (10 µM) for 1 hour. Controls: NaPT alone, Cu alone, Untreated.

-

Washing (Critical): Centrifuge pellets. Wash 3x with PBS containing 1 mM EDTA. Why? EDTA removes surface-bound metals, ensuring only intracellular metal is measured.

-

Digestion: Digest pellets in 70% Nitric Acid (Trace Metal Grade) at 95°C for 1 hour.

-

Quantification: Dilute with water and analyze via ICP-MS for 63Cu and 66Zn isotopes. Normalize results to total protein or cell number.

References

-

Reeder, N. L., et al. (2011). "Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins."[1] Antimicrobial Agents and Chemotherapy, 55(12), 5753-5760. Link

-

Dinning, A. J., et al. (1998). "Pyrithione biocides as inhibitors of bacterial ATP synthesis."[2] Journal of Applied Microbiology, 85(1), 141-146.[2] Link

-

Khattar, M. M., et al. (1988). "The influence of pyrithione on the growth of microorganisms."[2] Journal of Applied Bacteriology, 64(3), 265-272. Link

-

Fuller, S. J., et al. (2021). "Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli." Microorganisms, 9(10), 2036. Link

-

Vaara, M. (1992). "Agents that increase the permeability of the outer membrane." Microbiological Reviews, 56(3), 395-411. Link

Sources

Role of Pyrithione Sodium Monohydrate in Transmembrane Metal Transport

Executive Summary

Sodium pyrithione monohydrate (NaPT) is frequently mischaracterized solely as an industrial antimicrobial. In the context of bioinorganic chemistry and drug development, it serves a more sophisticated function: it is a facultative ionophore . Unlike obligate ionophores (e.g., valinomycin) that permanently reside in the membrane, NaPT acts as a soluble shuttle. It dissociates in aqueous environments to yield the pyrithione anion, which coordinates with transition metals (specifically

This guide dissects the physicochemical mechanism of this transport, its application in manipulating intracellular metal homeostasis (zinc loading), and its emerging therapeutic role in copper-dependent proteasome inhibition and cuproptosis.

Part 1: Chemical Basis of Ionophore Activity

The Reagent: Sodium Pyrithione Monohydrate

Researchers must distinguish between the reagent added to the system and the active transport species.

-

Compound: Sodium Pyrithione Monohydrate

-

Formula:

-

MW: ~167.16 g/mol

-

Solubility: Highly water-soluble (unlike its metal complexes).

Coordination Chemistry (The "Trojan Horse")

Upon dissolution in physiological buffers (pH 7.4), NaPT dissociates completely. The active species is the pyrithione anion (PT⁻) . The transport mechanism relies on a specific coordination geometry where two PT⁻ anions chelate one divalent metal cation (

Key Stability Constants (Log K):

| Metal Ion | Stoichiometry (L:M) | Log K1 | Log K2 | Complex Charge | Membrane Permeability |

|---|

|

Data approximated from stability studies [1, 6].

The Critical Phase Transition:

The sodium salt is hydrophilic. The resulting 2:1 metal complex (

Part 2: Transmembrane Transport Mechanism

The transport of metals by pyrithione is not a simple channel event; it is a carrier-mediated diffusion process often described as a hydroxyl/proton exchange antiporter system , though in many experimental setups, it functions effectively as a passive diffusion shuttle driven by concentration gradients.

The Shuttle Cycle

-

Extracellular Formation: NaPT is added to the media containing trace metals or supplemented metal salts (

). -

Translocation: The neutral

complex diffuses across the plasma membrane. -

Intracellular Dissociation: Once inside, the metal may be released via:

-

Ligand Exchange: Intracellular proteins with higher affinity (e.g., metallothioneins) strip the metal from the pyrithione.

-

Acidification: In acidic compartments (lysosomes), protonation of the pyrithione ligand can force metal release.

-

-

Recycling: The free

(or protonated HPT) can diffuse back out to repeat the cycle, although "hit-and-run" delivery is common in static assays.

Visualization of the Transport Pathway

Figure 1: The "Trojan Horse" mechanism. Hydrophilic NaPT captures metals extracellularly, converting them into lipophilic shuttles that permeate the membrane before releasing the payload intracellularly.

Part 3: Biological Implications

Zinc Transport (Research Tool)

In cell biology, NaPT is the gold standard for rapidly increasing intracellular labile zinc (

-

Zinc-induced signaling (e.g., phosphorylation of kinases).

-

Lysosomal zinc accumulation.

-

Validation of fluorescent zinc sensors (e.g., FluoZin-3, Newport Green) [12, 22].

Copper Transport (Therapeutic Candidate)

When NaPT transports copper (

-

Proteasome Inhibition: The Copper-Pyrithione (CuPT) complex inhibits the 19S proteasome-associated deubiquitinases (UCHL5 and USP14) and 20S peptidases.[1][2] This is a mechanism distinct from bortezomib [1, 3].[2]

-

Cuproptosis: Recent studies link copper ionophores to the aggregation of lipoylated mitochondrial enzymes, a cell death pathway known as cuproptosis [11].

Part 4: Experimental Protocols

Protocol A: Intracellular Zinc Loading for Fluorescence Imaging

Objective: To artificially elevate cytosolic zinc to validate a sensor or trigger a signaling pathway.

Reagents:

-

Sodium Pyrithione Monohydrate (10 mM stock in DMSO or Water). Note: Protect from light.

-

or

-

FluoZin-3 AM (Zinc indicator).[3]

-

TPEN (High-affinity intracellular chelator - Negative Control ).

Workflow:

-

Buffer Prep: Use a phosphate-free buffer (e.g., Krebs-Ringer or HEPES-buffered saline). Phosphate precipitates zinc.

-

Dye Loading: Incubate cells with 1-2 µM FluoZin-3 AM for 30 mins at 37°C. Wash 3x to remove extracellular dye.

-

Baseline Imaging: Acquire baseline fluorescence (

) for 2-5 minutes. -

Activation (The Loading):

-

Prepare a working solution containing 10-50 µM

AND 5-10 µM NaPT . -

Expert Tip: A 2:1 Zn:PT ratio is chemically ideal, but excess Zn ensures all PT is complexed. However, excess PT (ionophore) ensures faster transport. A 5 µM PT / 50 µM Zn ratio is common to drive rapid saturation [20].

-

Add to cells.[4]

-

-

Observation: Fluorescence should increase rapidly (within 60-120 seconds) as

enters and releases Zn. -

Validation (The "Kill" Step): Add 50 µM TPEN . Fluorescence must plummet below baseline. If it does not, the signal was artifactual (pH change or dye leakage), not Zinc.

Protocol B: Cytotoxicity Assay (Copper-Mediated)

Objective: To assess cancer cell viability via proteasome inhibition.[1]

Workflow:

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates.

-

Treatment:

-

Arm A (Control): Vehicle.

-

Arm B (NaPT only): 0.1 - 1.0 µM.

-

Arm C (Copper only):

(Usually non-toxic alone). -

Arm D (Complex): Premix NaPT (0.5 µM) +

(0.25 µM) for 10 mins before adding.

-

-

Incubation: 24-48 hours.

-

Readout: MTT or CellTiter-Glo assay. Arm D should show significantly lower

(often nanomolar range) compared to Arm B or C [5, 18].

Part 5: Troubleshooting & Controls (Self-Validating Systems)

| Issue | Cause | Solution |

| Precipitation | Phosphate buffers reacting with Zinc/Copper. | Use HEPES or MOPS buffers. Avoid PBS during metal loading steps. |

| No Signal Increase | Oxidation of Pyrithione. | NaPT is sensitive to light and oxidation (forms dipyrithione disulfide). Use fresh stock; store in amber vials at -20°C [13]. |

| High Background | Extracellular dye fluorescence. | Wash cells thoroughly after AM ester loading. Use Trypan Blue to quench extracellular fluorescence if necessary. |

| Toxicity | Metal overload or ROS generation.[5] | NaPT/Cu generates ROS. If studying signaling only, keep exposure <15 mins. Use NAC (N-acetylcysteine) to rescue viability if testing ROS dependence [18]. |

Visualizing the Experimental Logic

Figure 2: Logic flow for validating intracellular metal accumulation. The use of TPEN is mandatory to confirm the signal is metal-derived.

References

-

Liu, N., et al. (2014).[6] A novel proteasome inhibitor suppresses tumor growth via targeting both 19S proteasome deubiquitinases and 20S proteolytic peptidases.[2] Scientific Reports. Link

-

BenchChem Technical Support. (2025). Technical Guide: The Mechanism of Action of Zinc Ionophores. Link

-

Chen, D., et al. (2017).[6] Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy.[2][7] Frontiers in Bioscience. Link

-

Salcedo-Sora, J. E., et al. (2021). Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli. Molecules. Link

-

RSC Publishing. (2025). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. Dalton Transactions. Link

-

BenchChem. (2025).[4][8] Pyrithione Sodium | 15922-78-8.[4] Product Data. Link

-

Haase, H., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols. Link

-

Barnett, P., et al. (2009). Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes.[9] Toxicology and Applied Pharmacology. Link

-

ChemicalBook. (2024). Sodium Pyrithione Chemical Properties. Link

-

Ataman Kimya. (2025). Sodium Pyrithione Stability and Applications. Link

-

Tsvetkov, P., et al. (2022). Copper induces cell death by targeting lipoylated TCA cycle proteins. Science. Link

-

Maret, W. (2016). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro.[3] Nutrients.[10] Link

-

Sorachim SA. (2025). Sodium Pyrithione Product Specification. Link

-

Nam, Y. J., et al. (2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress.[5] Scientific Reports. Link

-

Karginov, A. V., et al. (2024). Intracellular zinc protects Kv7 K+ channels from Ca2+/calmodulin-mediated inhibition.[11] Journal of Biological Chemistry. Link

-

Qian, J., et al. (2024). Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor. STAR Protocols. Link

-

Chandler, C. J., et al. (1978). Mechanism of the antimicrobial action of pyrithione: effects on membrane transport.[8][12][13][14][15][16] Antimicrobial Agents and Chemotherapy. Link

-

Spandidos Publications. (2016). Novel copper complexes as potential proteasome inhibitors for cancer treatment.[2][7][17] Oncology Letters. Link

-

Ataman Chemicals. (2025). SODIUM PYRITHIONE Technical Data. Link

-

Dubyak, G. (2020). Increase of intracellular free zinc levels.[5][18] Incubation with zinc and sodium pyrithione. ResearchGate. Link

Sources

- 1. Molecular Medicine Reports [spandidos-publications.com]

- 2. A novel proteasome inhibitor suppresses tumor growth via targeting both 19S proteasome deubiquitinases and 20S proteolytic peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrithione Sodium | 15922-78-8 | Benchchem [benchchem.com]

- 5. Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cell.com [cell.com]

- 11. Intracellular zinc protects Kv7 K+ channels from Ca2+/calmodulin-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06628F [pubs.rsc.org]

- 18. Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation and Analytical Profiling of Pyrithione Sodium Monohydrate

Topic: Chemical Structure Analysis of Pyrithione Sodium Monohydrate Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Pyrithione sodium (Sodium 1-hydroxy-2(1H)-pyridinethione; NaPT) represents a critical class of coordination complexes with extensive utility as a broad-spectrum biocide and antifungal agent.[1] While the zinc complex (ZPT) is ubiquitous in consumer formulations, the sodium salt serves as the primary water-soluble precursor and a distinct active pharmaceutical ingredient (API).

This guide provides a rigorous structural analysis of Pyrithione Sodium Monohydrate , the thermodynamically stable crystalline form. We deconstruct its molecular architecture, tautomeric equilibrium, and solid-state packing, providing a self-validating analytical workflow combining XRD, Vibrational Spectroscopy, and Thermal Analysis.

Molecular Architecture & Tautomeric Dynamics

The Thione-Thiol Equilibrium

The core efficacy of pyrithione stems from its ability to chelate transition metals and depolarize membranes. Structurally, the ligand exists in a tautomeric equilibrium between the thione (1-hydroxy-2-pyridinethione) and thiol (2-mercaptopyridine N-oxide) forms.

-

Solid State & Neutral Solution: The equilibrium overwhelmingly favors the thione tautomer (

). This preference is driven by the aromaticity of the pyridine ring and the strength of the -

Ionic State (Sodium Salt): Upon deprotonation and sodium coordination, the negative charge is delocalized across the N-O and S atoms. However, crystallographic evidence suggests the C-S bond length retains significant double-bond character (

), implying the "thione" description remains structurally relevant even in the salt form.

Coordination Geometry of the Monohydrate

Unlike the discrete dimeric structure of Zinc Pyrithione, Sodium Pyrithione Monohydrate typically adopts a more complex polymeric lattice structure driven by the high coordination number of the sodium ion (

-

Primary Coordination: The

center is chelated by the exocyclic Sulfur and the N-Oxide Oxygen of the pyrithione ring. -

Hydration Sphere: The "Monohydrate" designation is critical. The water molecule is not merely interstitial; it is a structural ligand . It coordinates directly to the sodium ion, bridging adjacent metal centers to form a continuous coordination polymer.

-

Hydrogen Bonding: The water molecule acts as a dual donor, forming H-bonds with the Oxygen (N-oxide) and Sulfur of neighboring anions, stabilizing the crystal lattice.

Analytical Characterization Protocols

Crystallographic Characterization (XRD)

Objective: Definitive identification of the crystalline phase and hydration state.

Protocol:

-

Sample Prep: Gently grind the NaPT monohydrate crystals to a fine powder (<10 µm) to minimize preferred orientation effects, which are common in plate-like pyrithione crystals.

-

Parameters: Cu K

radiation ( -

Diagnostic Peaks:

-

Look for the characteristic low-angle reflections (

) indicative of the large unit cell dimensions typical of solvated coordination polymers. -

Note: Absence of these peaks or shifts in peak position often indicate dehydration to the anhydrous form or formation of a lower hydrate.

-

Vibrational Spectroscopy (IR & Raman)

Objective: Validation of functional groups and coordination environment.

Causality: The coordination of

| Functional Group | Mode | Wavenumber ( | Structural Insight |

| O-H (Water) | Stretch | Confirms Hydrate.[2] Broadness indicates strong H-bonding.[2] | |

| C-H | Aromatic Stretch | Pyridine ring protons. | |

| N-O | Stretch | Shifted from neutral ligand due to | |

| C=S | Stretch | Indicates thione character; sensitive to metal chelation. | |

| C-S | Stretch | Lower frequency band; diagnostic of the C-S single bond character contribution. |

Thermal Analysis (TGA/DSC)

Objective: Quantitative confirmation of stoichiometry (Monohydrate vs. Anhydrous).

Theoretical Calculation:

-

MW (Anhydrous

): 149.15 g/mol [3] -

MW (Water

): 18.02 g/mol -

MW (Monohydrate): 167.17 g/mol

-

Theoretical Mass Loss:

Experimental Protocol:

-

TGA: Heat from

to-

Expectation: A distinct weight loss step of ~10.8% typically occurring between

.

-

-

DSC: Run concurrently.

-

Expectation: A broad endotherm (dehydration) corresponding to the TGA weight loss, followed by a sharp melting/decomposition exotherm

.

-

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for certifying a batch of Pyrithione Sodium Monohydrate, ensuring both chemical purity and solid-state integrity.

Caption: Integrated analytical workflow for validating Pyrithione Sodium Monohydrate identity and solvate stoichiometry.

Structural Connectivity Diagram

To understand the coordination chemistry that stabilizes the monohydrate, we visualize the interaction between the sodium ion and the pyrithione ligand.

Caption: Coordination sphere of the Sodium ion, highlighting the chelation by the pyrithione ligand and the structural role of the water molecule.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23685289, Pyrithione Sodium. Retrieved from [Link]

- Barnett, B. L., et al.Structural Characterization of Pyrithione Complexes.

-

SpectraBase. Infrared Spectrum of Sodium Pyrithione. Retrieved from [Link](Note: Search generic database for specific batch comparison).

Sources

Toxicology profile of pyrithione sodium monohydrate in mammalian cells

Content Type: Technical Guide & Mechanistic Whitepaper

Subject: CAS 3811-73-2 (Anhydrous) / 15922-78-8 (Monohydrate)[1]

Executive Summary: The "Trojan Horse" Ionophore

Pyrithione Sodium (NaPT), specifically in its monohydrate form, functions primarily as a broad-spectrum antimicrobial. However, its toxicology in mammalian cells is defined by its identity as a metal ionophore . Unlike direct alkylating agents or receptor antagonists, NaPT acts as a "Trojan Horse," facilitating the uncontrolled transmembrane influx of transition metals (specifically Zinc and Copper) into the cytosol.

For the researcher, this implies that NaPT toxicity is context-dependent —its potency correlates directly with the metal concentration in the culture media. The primary mechanisms of mammalian cytotoxicity are mitochondrial depolarization (acute ATP depletion) and proteasome inhibition (accumulation of ubiquitinated proteins), leading to a mix of apoptotic and necrotic cell death depending on the dose intensity.

Physicochemical & Mechanistic Basis

To understand the toxicology, one must understand the species in solution. Pyrithione sodium monohydrate is highly water-soluble. Upon dissolution in culture media (pH 7.4), it dissociates completely:

The anionic pyrithione (

Core Mechanisms of Toxicity

-

Mitochondrial Depolarization (The Acute Hit): The Zn-Pyrithione (ZPT) or Cu-Pyrithione (CuPT) complexes are lipophilic. They cross the plasma membrane and the outer mitochondrial membrane. Once inside, they discharge metal ions or disrupt the electrochemical gradient (

), opening the Mitochondrial Permeability Transition Pore (mPTP). This uncouples oxidative phosphorylation, halting ATP production within minutes [1]. -

Proteasome Inhibition (The Delayed Hit): Recent mechanistic studies reveal that the Copper-Pyrithione complex (CuPT) acts as a potent inhibitor of the 19S proteasome deubiquitinases (DUBs), specifically UCHL5 and USP14. This blockade prevents protein recycling, leading to a toxic buildup of poly-ubiquitinated proteins and subsequent cell death [2].

Visualizing the Pathway

Figure 1: The Dual-Hit Mechanism. NaPT facilitates metal influx, targeting mitochondria (energy collapse) and the proteasome (protein stress).

Cytotoxicity Profile

NaPT demonstrates high cytotoxicity across various mammalian cell lines. It is critical to note that IC50 values are time-dependent ; short exposures (hit-and-run) can induce irreversible commitment to death due to the rapidity of mitochondrial collapse.

Comparative Toxicity Data

| Cell Line | Tissue Origin | IC50 / Toxicity Threshold | Observation |

| HaCaT | Human Keratinocytes | 0.1 - 0.5 µg/mL (24h) | High sensitivity; relevant for dermal safety models [3]. |

| HepG2 | Human Liver Carcinoma | ~2.5 µM (24h) | Metabolic competence of HepG2 does not detoxify NaPT effectively [4]. |

| SH-SY5Y | Human Neuroblastoma | ~200 - 300 nM | Extremely sensitive. Correlates with in vivo neurotoxicity (hind limb paralysis) [5].[1] |

| HDF | Human Dermal Fibroblasts | 0.5 - 1.0 µM | Slightly more resistant than keratinocytes but still highly susceptible to Zn influx. |

Key Insight for Drug Developers: If you are testing NaPT as a reference compound or antimicrobial preservative, do not exceed 1 µM in mammalian co-cultures unless total cell kill is the objective.

Genotoxicity & Carcinogenicity[1][2]

The genotoxic potential of NaPT is a subject of regulatory nuance.

-

Ames Test: Consistently Negative . NaPT does not induce point mutations in Salmonella typhimurium.

-

In Vitro Chromosomal Aberration (CHO/V79 cells): Often Positive .[2]

-

Interpretation: This is widely regarded by regulatory bodies (SCCS, EPA) as a "secondary effect" of cytotoxicity. The release of lysosomal enzymes and ROS during high-dose necrosis causes DNA breaks, rather than NaPT chemically reacting with DNA [3, 6].

-

-

In Vivo Micronucleus: Negative . Systemic administration does not result in genotoxicity in bone marrow, suggesting the in vitro positive results are artifacts of high-concentration toxicity.

Regulatory Stance: The EU SCCS considers NaPT safe for use in rinse-off cosmetic products (up to 0.5-1.0%), acknowledging the lack of in vivo genotoxicity [6].

Experimental Protocols

As a Senior Scientist, I strongly advise against relying solely on tetrazolium-based assays (MTT/MTS) for NaPT. The oxidative stress induced by NaPT can interfere with the redox reduction of MTT, potentially yielding false viability signals.

Protocol A: Validated Viability Screening (ATP-Based)

Use this for accurate IC50 determination.

-

Seeding: Seed mammalian cells (e.g., HepG2) at 10,000 cells/well in 96-well opaque plates.

-

Treatment: Prepare NaPT monohydrate stock in water (not DMSO, to avoid solvent effects, though DMSO is compatible).

-

Dosing: Treat for 24 hours. Range: 10 nM to 10 µM (log scale).

-

Readout: Use a luminescence ATP assay (e.g., CellTiter-Glo).

-

Why: ATP depletion is the direct downstream effect of NaPT-induced mitochondrial depolarization. This assay is mechanistically aligned with the toxin's MoA.

-

Protocol B: Mitochondrial Membrane Potential ( )

Use this to confirm the mechanism of action.

-

Dye Loading: Incubate treated cells with JC-1 dye (2 µM) for 30 minutes at 37°C.

-

Wash: Wash 2x with PBS to remove extracellular dye.

-

Analysis (Flow Cytometry or Plate Reader):

-

Healthy Cells: JC-1 forms aggregates (Red Fluorescence, Em ~590 nm).

-

Depolarized Cells (NaPT Effect): JC-1 remains monomeric (Green Fluorescence, Em ~529 nm).

-

-

Quantification: Calculate the Red/Green ratio. A decrease in this ratio indicates NaPT-mediated depolarization.

Experimental Decision Tree

Figure 2: Recommended workflow for validating NaPT toxicity. Note the priority of ATP assays over MTT.

References

-

Reeder, N. L., et al. (2011). "Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins." Antimicrobial Agents and Chemotherapy. Link

-

Chen, D., et al. (2017). "Copper Pyrithione, a Novel Proteasome Inhibitor, Induces Apoptosis in Human Multiple Myeloma Cells." Scientific Reports. Link

-

SCCS (Scientific Committee on Consumer Safety). (2020). "Opinion on Zinc Pyrithione (ZPT)." European Commission. Link

-

Lamore, S. D., et al. (2010). "The mitochondria-targeted antioxidant MitoQ prevents zinc pyrithione-induced mitochondrial oxidative stress and cytotoxicity." Toxicology and Applied Pharmacology. Link

-

ECHA (European Chemicals Agency). (2022). "Substance Information: Sodium Pyrithione."[3] ECHA Registration Dossier.[4] Link

Sources

Chelation Dynamics of Pyrithione Sodium: Transition Metal Interactions and Biological Implications

The following technical guide provides an in-depth analysis of the chelation properties of pyrithione sodium, focusing on its interactions with transition metals, thermodynamic stability, and biological implications.

Executive Summary

Pyrithione sodium (NaPT) is not merely a biocidal additive; it is a sophisticated ionophore capable of disrupting cellular metal homeostasis through precise chelation mechanisms. While widely recognized for its zinc complex (Zinc Pyrithione, ZPT), the molecule's pharmacological potency is governed by its interaction with other transition metals, particularly copper (Cu) and iron (Fe).

This guide dissects the coordination chemistry of pyrithione, quantifying the thermodynamic hierarchy that drives its "Trojan Horse" mechanism. We provide actionable experimental protocols for characterizing these metal complexes, offering researchers a roadmap for leveraging pyrithione’s chelation properties in novel drug development, particularly for anticancer and antimicrobial applications.

Chemical Foundation: The Ligand Architecture

Pyrithione (1-hydroxy-2-pyridinethione) functions as a bidentate anionic ligand. Its efficacy stems from its ability to tautomerize and form stable neutral complexes with metal cations, facilitating passive diffusion across lipophilic cell membranes.

Structural Tautomerism

In solution, pyrithione exists in equilibrium between the thione and thiol forms. The deprotonated anion (PT⁻) coordinates metals through:

-

Sulfur (S): A soft donor atom, preferring soft/borderline metals (Cu, Zn).

-

Oxygen (O): A hard donor atom, stabilizing the chelate ring.

This S,O-coordination creates a five-membered chelate ring, which is thermodynamically robust yet kinetically labile enough to allow transmetallation—a critical feature of its mechanism of action.

Coordination Geometry

-

Divalent Metals (Zn²⁺, Cu²⁺, Ni²⁺): Form neutral 1:2 complexes [M(PT)₂]. The geometry is typically distorted square pyramidal or tetrahedral, depending on the metal's d-electron configuration.

-

Trivalent Metals (Fe³⁺, Al³⁺): Form neutral 1:3 complexes [M(PT)₃], adopting an octahedral geometry.

Figure 1: Coordination stoichiometry and geometry of primary metal-pyrithione complexes.

Thermodynamic Stability & Transmetallation

The biological activity of pyrithione is dictated by the Irving-Williams series , which predicts the stability of first-row transition metal complexes. For pyrithione, the stability order is:

Comparative Stability Data

While absolute stability constants (

| Metal Ion | Complex | Stoichiometry | Approx.[1][2][3][4][5] Log | Kinetic Lability | Biological Role |

| Cu²⁺ | Cu(PT)₂ | 1:2 | ~18.0 - 19.5 | Inert | Cytotoxic effector (ROS generation, Proteasome inhibition) |

| Zn²⁺ | Zn(PT)₂ | 1:2 | ~10.5 - 12.0 | Labile | Carrier molecule (Pro-drug), Antimicrobial |

| Fe³⁺ | Fe(PT)₃ | 1:3 | ~25.0 ( | Inert | Nutrient sequestration (Iron starvation) |

Note: Values are estimates based on aqueous/mixed-solvent potentiometric and spectrophotometric studies (Ref 1, 3).

The Transmetallation Mechanism

The Zn(PT)₂ complex is thermodynamically less stable than the Cu(PT)₂ complex. In a biological environment containing trace copper, Zn(PT)₂ undergoes a rapid transmetallation reaction:

Implications:

-

The "Trojan Horse": ZPT acts as a lipophilic vehicle to transport pyrithione into the cell.

-

Intracellular Swap: Once inside, ZPT encounters intracellular copper pools. The ligand swaps Zn for Cu.

-

Toxicity: The resulting Cu(PT)₂ is the active cytotoxic species, capable of femtomolar affinity binding, which inactivates iron-sulfur cluster proteins and generates reactive oxygen species (ROS).

Experimental Methodologies

To validate these interactions in a drug development context, we employ two primary protocols: UV-Vis Spectrophotometric Titration (for binding affinity) and Kinetic Transmetallation Assays .

Protocol 1: UV-Vis Spectrophotometric Titration

Objective: Determine the stoichiometry and conditional stability of Metal-PT complexes.

Reagents:

-

Ligand Stock: 1.0 mM NaPT in HEPES buffer (pH 7.4).

-

Metal Stock: 1.0 mM

or

Procedure:

-

Baseline: Pipette 2.0 mL of Ligand Stock into a quartz cuvette (1 cm path length). Record spectrum (200–500 nm).

-

Titration: Add Metal Stock in 10

increments (0.05 equivalents). -

Equilibration: Mix by inversion and allow 60 seconds for equilibrium after each addition.

-

Measurement: Record absorbance, tracking the shift in

(approx. 320-355 nm range for PT complexes). -

Data Analysis: Plot Absorbance vs. [Metal]/[Ligand] ratio (Job’s Plot or Mole Ratio method).

-

Inflection Point: Indicates stoichiometry (e.g., 0.5 for 1:2 complex).

-

Isosbestic Points: Confirm clean conversion between species without side reactions.

-

Protocol 2: Kinetic Assessment of Transmetallation

Objective: Measure the rate of Zn-to-Cu exchange to assess "pro-drug" conversion rates.

Procedure:

-

Preparation: Prepare a 50

solution of pre-formed Zn(PT)₂ in buffer. -

Initiation: Rapidly inject 1 equivalent of

(as -

Monitoring: Immediately track absorbance at the unique

of Cu(PT)₂ (distinct from Zn(PT)₂).-

Note: This reaction is typically fast (

in the range of seconds to minutes depending on concentration).

-

-

Validation: Use HPLC-UV to separate and quantify the distinct Zn(PT)₂ and Cu(PT)₂ peaks if spectral overlap is too high.

Biological Impact & Signaling Pathways

The chelation properties of pyrithione drive a specific cascade of cellular events, termed Cuproptosis (copper-dependent cell death) and Iron-Sulfur Cluster Inactivation .

Mechanism of Action Workflow

Figure 2: The "Trojan Horse" mechanism of Zinc Pyrithione acting as a Copper Ionophore.

The Iron Paradox

Although pyrithione has a high affinity for iron (Log

-

Observation: Cells treated with ZPT show symptoms of iron starvation.

-

Causality: The influxed copper (via CuPT) directly attacks Fe-S clusters in proteins like aconitase. The copper displaces the iron, inactivating the enzyme and releasing free iron, which then triggers oxidative stress via Fenton chemistry. This mimics "starvation" because the functional iron centers are destroyed, even if total cellular iron is not depleted (Ref 5).

Applications in Drug Development

Anticancer Metallodrugs

Researchers are repurposing ZPT and synthesizing novel CuPT derivatives to target proteasomes in cancer cells.

-

Strategy: Use the stability of CuPT to inhibit the 19S proteasome-associated deubiquitinases (UCHL5 and USP14).

-

Advantage: Cancer cells often have elevated copper levels; ZPT can exploit this by converting to the toxic CuPT species specifically within the tumor microenvironment.

Antimicrobial Coatings

In antifouling paints, the rapid transmetallation to CuPT (which photodegrades quickly) prevents long-term environmental accumulation while providing potent short-term biocidal activity at the surface.

References

-

Stability Constants & Thermodynamics

- Source: Irving, H., & Williams, R. J. P. (1953). "The stability of transition-metal complexes." Journal of the Chemical Society.

- Context: Establishes the Cu > Zn stability order fundamental to the transmetall

-

Mechanisms of Copper Pyrithione

- Source: Stefani, C., et al. (2025).

- Context: Provides measured conditional stability constants (log K ~ 7.5)

-

Transmetallation Kinetics

- Source: Bounds, P. L., et al. (2011). "Zinc Pyrithione Inhibits Yeast Growth Through Copper Influx and Inactivation of Iron-Sulfur Proteins." Antimicrobial Agents and Chemotherapy.

- Context: Defines the "Trojan Horse" mechanism where ZPT imports copper to kill cells.

-

Crystal Structures